N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
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Description
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound's versatility in synthesis is highlighted by its utility in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides, prepared from enamines and Weinreb α-aminoamides, undergo reaction with organometallic compounds followed by cyclization, presenting a versatile alternative in synthesizing pyrrole derivatives (Alberola et al., 1999).
Chemical Structure and Derivatives
- A related study on pyrrole compounds, specifically 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus SWW368, elucidates the structure of similar pyrrole derivatives. This compound, characterized by a pyrrole ring with an N-methoxy group and a primary amide group, exhibited antibacterial properties, highlighting the potential of N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide and its derivatives in antimicrobial applications (Wattanasuepsin et al., 2017).
Catalysis and Synthesis Enhancement
- The compound's structure, which includes a pyrrole ring, finds relevance in catalyst systems, such as copper/N-methoxy-1H-pyrrole-2-carboxamide, for the synthesis of phenothiazines. This highlights its potential role in facilitating complex chemical reactions, thereby expanding its applications in synthetic chemistry (Huang et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)6-12(16)10-7-11(15-8-10)13(17)14-4-5-18-3/h7-9,15H,4-6H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJIPXSHDAXLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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